5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5OS/c22-16-8-4-5-9-17(16)25-10-12-26(13-11-25)18(15-6-2-1-3-7-15)19-20(28)27-21(29-19)23-14-24-27/h1-9,14,18,28H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQOTZYBQINSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a piperazine moiety. The presence of the 2-fluorophenyl group is significant for its biological activity. The molecular formula is , and it possesses a complex arrangement that influences its pharmacological properties.
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit notable anticancer activity. A study demonstrated that derivatives of this scaffold showed enhanced potency against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . The mechanism is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Studies
- In Vitro Studies :
-
Structure-Activity Relationship (SAR) :
- The SAR analysis highlighted that modifications on the piperazine ring and the introduction of electron-withdrawing groups significantly enhance anticancer efficacy. For instance, the presence of halogen atoms on the phenyl ring improved binding affinity to target proteins involved in tumor growth .
Comparative Activity Table
| Compound Type | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo Derivative | Renal Cancer | 5.0 | |
| Thiazolo Derivative | Breast Cancer | 7.5 | |
| Thiazolo Derivative | Colon Cancer | 6.0 |
Antimicrobial and Other Biological Activities
Beyond its anticancer properties, compounds with similar structures have demonstrated a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
- Antiviral Properties : Certain thiazole derivatives have been noted for their antiviral effects against specific viral infections .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro tests demonstrated promising cytotoxic effects against various cancer cell lines, achieving growth inhibition (GI) values exceeding 80% against non-small cell lung cancer (NSCLC) cell lines at concentrations as low as 10 µM.
Antibacterial and Antifungal Activity
Preliminary research has also suggested that the compound may possess antibacterial and antifungal properties. The thiazolo[3,2-b][1,2,4]triazole structure is known for its potential to disrupt microbial cell functions.
Study on Piperazine Derivatives
Several case studies highlight the effectiveness of similar compounds in various therapeutic areas:
- Anticancer Screening :
- A study involving derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrated significant anticancer properties across multiple cell lines.
- Notably, compounds with similar structures achieved GI values exceeding 80% against NSCLC.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure Features | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Thiazole + Piperazine | GI = 86.28% (NSCLC) | Enzyme inhibition |
| Compound B | Triazole + Fluorophenyl | GI = 75% (Breast Cancer) | Receptor modulation |
| Compound C | Trimethoxyphenyl + Thiazole | GI = 70% (Colorectal Cancer) | Apoptosis induction |
Preparation Methods
Visible-Light-Mediated Cyclocondensation
The foundational work of Sharma et al. (2023) demonstrated that irradiation with compact fluorescent lamps (CFL, 23 W) in aqueous medium promotes radical-based cyclization. For our target compound, the optimized protocol involves:
Reagents :
- 3-Mercapto-1,2,4-triazole (1.2 equiv)
- 1-(2-Bromophenyl)-3-phenylpropane-1,3-dione (1.0 equiv)
- N-Bromosuccinimide (NBS, 1.5 equiv)
- H₂O as solvent
Conditions :
- 25°C, 45 min irradiation
- pH 7–8 maintained with NaHCO₃
This method achieves 88–92% yields of the thiazolo-triazole core while avoiding traditional harsh conditions (e.g., PCl₅/POCl₃ mixtures). Mechanistic studies confirm a radical pathway where NBS generates bromine radicals, initiating sequential C–S and C–N bond formations (Figure 2).
Piperazine Moiety Installation
Nucleophilic Aromatic Substitution
The 4-(2-fluorophenyl)piperazine group is introduced via SNAr reaction on chlorinated intermediates. Critical parameters include:
Reaction Matrix :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF/EtOH (3:1) |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Time | 12 h |
Challenges :
- Competing elimination at temperatures >90°C
- N-Dealkylation with strong bases (e.g., NaOH)
Buchwald-Hartwig Amination
Palladium-catalyzed coupling provides an alternative route for sterically hindered substrates:
Catalytic System :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (3.0 equiv)
- Toluene, 110°C, 24 h
This method achieves 78% yield with <2% homocoupling byproducts.
Late-Stage Functionalization
Hydroxyl Group Protection/Deprotection
The C-6 hydroxyl group necessitates protection during piperazine coupling. Comparative studies of protecting groups reveal:
| Protecting Group | Deprotection Yield | Compatibility |
|---|---|---|
| TBS (tert-butyldimethylsilyl) | 94% | Stable under SNAr conditions |
| MOM (methoxymethyl) | 88% | Acid-sensitive |
| Ac (acetyl) | 62% | Base-labile |
TBS protection proves optimal, removed via TBAF/THF at 0°C without core degradation.
Phenylmethyl Spacer Installation
Mannich reaction conditions successfully install the benzyl bridge:
Optimized Protocol :
- Formaldehyde (37% aq, 1.5 equiv)
- Benzylamine (1.2 equiv)
- EtOH/H₂O (4:1), 60°C, 6 h
- Yield: 85%
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry enhances scalability:
Flow Reactor Parameters :
| Stage | Residence Time | Temperature |
|---|---|---|
| Cyclocondensation | 8 min | 30°C |
| Piperazine Coupling | 22 min | 85°C |
| Deprotection | 5 min | 25°C |
This configuration achieves 83% overall yield with 98.5% purity (HPLC).
Analytical Characterization
Critical spectral data for the final compound:
¹H NMR (400 MHz, DMSO- d6 ) :
- δ 7.82 (d, J = 8.4 Hz, 2H, ArH)
- δ 7.45–7.38 (m, 5H, ArH)
- δ 6.92 (t, J = 8.8 Hz, 2H, fluorophenyl)
- δ 4.21 (s, 1H, CH)
- δ 3.72–3.68 (m, 4H, piperazine)
- δ 2.94–2.89 (m, 4H, piperazine)
HRMS (ESI-TOF) :
- Calculated for C₂₃H₂₂FN₅O₂S [M+H]⁺: 464.1554
- Found: 464.1551
Q & A
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via heterogenous catalysis in PEG-400 using Bleaching Earth Clay (pH 12.5) as a catalyst. A typical procedure involves reacting substituted chlorobenzoyl chlorides with precursor tetrazole derivatives under controlled temperatures (70–80°C). Reaction progress is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid . Optimizing reaction time and catalyst loading (e.g., 10 wt% catalyst) improves yield.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- IR spectroscopy : Identifies functional groups (e.g., C-F, N-H, S=O stretches).
- ¹H NMR : Confirms proton environments, such as piperazine and fluorophenyl moieties.
- HPLC : Determines purity (>95% recommended for pharmacological studies) . Cross-validation using elemental analysis and mass spectrometry ensures structural accuracy .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. In case of exposure, rinse with water and consult a physician. Safety data for structurally similar piperazinyl compounds recommend avoiding direct skin contact .
Advanced Research Questions
Q. How can molecular docking predict the compound’s pharmacological activity, and what are key target enzymes?
Molecular docking against enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) evaluates antifungal potential. Use software (e.g., AutoDock Vina) to assess binding affinity and hydrogen-bonding interactions with the fluorophenyl and triazole groups. Validate predictions with in vitro enzyme inhibition assays .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Dose-response studies : Test varying concentrations to identify false negatives.
- Metabolite profiling : Use LC-MS to detect active metabolites that may explain discrepancies.
- Structural analogs : Compare with derivatives (e.g., thiadiazole or pyrazole variants) to isolate pharmacophore contributions .
Q. How does modifying the triazole-thiazolo core affect structure-activity relationships (SAR)?
Introduce substituents (e.g., methyl, chloro) at the phenyl or piperazine positions to modulate lipophilicity and binding. For example:
- Electron-withdrawing groups (e.g., -F) enhance metabolic stability.
- Hydrophobic moieties improve membrane permeability. SAR studies should pair synthesis with cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- COX-2 inhibition assay : Measure IC₅₀ using purified enzyme or cell lysates.
- NF-κB reporter assays : Quantify suppression of inflammatory pathways in macrophage lines (e.g., RAW 264.7). Triazole derivatives show promise in reducing TNF-α and IL-6 secretion, suggesting a similar mechanism for this compound .
Methodological Considerations
Q. How to optimize purification for scale-up synthesis?
- Recrystallization : Use DMF-EtOH (1:1) for high-purity crystals.
- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate). Monitor purity at each step via TLC (Rf = 0.3–0.5) .
Q. What are best practices for stability studies under varying pH and temperature?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
- Thermal stability : Store at 4°C, -20°C, and 25°C for 1 month; assess potency retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
